Altamycin A
Description
Contextualization of Natural Products in Contemporary Chemical Biology and Drug Discovery Research
Natural products, derived from a vast array of biological sources such as plants, microbes, and marine organisms, have historically served as a cornerstone of medicinal chemistry and drug discovery frontiersin.orgscirp.orgitmedicalteam.pl. Their inherent chemical diversity, often exceeding that of synthetic compound libraries, makes them invaluable for identifying novel molecular scaffolds and biologically active agents scirp.org. In contemporary chemical biology, natural products are recognized for their unique structures, target affinity, and specificity, enabling them to modulate biomolecular functions effectively scirp.orgnih.gov. They provide essential starting points for drug discovery, offering lead compounds that can be further optimized through synthetic modification frontiersin.orgscirp.orgopenaccessjournals.com. The study of natural products also contributes to understanding biosynthetic pathways and developing new synthetic strategies openaccessjournals.com.
Historical Trajectory and Initial Discovery of Altamycin A
The trajectory of this compound's discovery is rooted in the exploration of microbial metabolites. Actinomycetes, a group of Gram-positive bacteria, are well-known producers of a wide range of antibiotics jmb.or.kr. Specifically, an actinomycete strain designated LIA-0788, isolated from a soil sample, was identified as a producer of novel antibiotics researchgate.netchemfaces.com. This strain was classified as Actinomyces pneumonicus var. altamicus var nov. due to its distinct antibiotic properties compared to related species researchgate.netchemfaces.com. This organism was found to produce this compound and Altamycin B, marking the introduction of these new antibiotics into scientific literature around 1976 researchgate.netchemfaces.com. Subsequent research in 1986 provided detailed insights into the physicochemical properties and structure of this compound chemfaces.comnih.gov.
Phylogenetic and Chemical Classification of this compound within Relevant Compound Classes
This compound has been chemically classified as a polyenic nonmacrolide based on its physicochemical and biological characteristics chemfaces.comnih.govresearchgate.net. This classification highlights key structural features, including the presence of a tetraene system of conjugated methylene (B1212753) bonds chemfaces.comnih.govresearchgate.net. Furthermore, its structure incorporates a sugar moiety, specifically D-digitoxose chemfaces.comnih.gov. While primarily recognized as a polyenic nonmacrolide, compounds produced by Streptomyces species, such as this compound, are often associated with the broader class of polyketides, given that polyketides represent a common biosynthetic pathway for many complex microbial metabolites jmb.or.krgoogle.com.
Key Properties of this compound
| Property | Detail |
| Compound Name | This compound |
| Chemical Class | Polyenic Nonmacrolide |
| Source Organism | Streptomyces sp. (e.g., Act. pneumonicus var. altamicus var nov.) |
| Discovery/Characterization Year | Initial mention of new altamycin antibiotics circa 1976; detailed characterization in 1986 researchgate.netchemfaces.comnih.gov |
| Key Structural Features | Tetraene system of conjugated methylene bonds; presence of D-digitoxose (sugar) |
| Molecular Formula | Not specified in available search results |
| Molecular Weight | Not specified in available search results |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMKBMTPOIJDI-BFDXHBRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Producing Organisms and Cultivation Strategies
Identification and Taxonomic Characterization of Altamycin A-Producing Microorganisms
The production of this compound has been linked to several actinomycete species, necessitating precise taxonomic identification to streamline research and production efforts.
An actinomycete designated as LIA-0788, isolated from a soil sample, was identified as a producer of this compound. nih.gov Morphological and cultural analyses revealed its close resemblance to Actinomyces pneumonicus. nih.gov However, key differences in its antibiotic properties led to its classification as a new variant, Actinomyces pneumonicus var. altamicus var. nov. nih.gov This distinction underscores the importance of bioactivity profiling in taxonomic classification. The production of this compound, along with Altamycin B, by this variant is a defining characteristic. nih.gov
Various strains of the genus Streptomyces, a well-known source of antibiotics, have been associated with the production of a wide array of secondary metabolites. nih.govfrontiersin.org While specific strains are known for producing certain compounds, the metabolic potential within this genus is vast. nih.govnih.govfrontiersin.org The characterization of these strains often involves a combination of morphological, genetic, and chemical analysis to link a specific strain to the production of a particular compound like this compound. frontiersin.orgjmb.or.kr
Metabolomic studies have specifically identified this compound in cultures of Streptomyces rimosus. jmb.or.krjmb.or.kr A chemotaxonomic classification based on secondary metabolite profiling using ultra-performance liquid chromatography-quadrupole-time-of-flight-mass spectrometry (UPLC-Q-TOF-MS) detected this compound as one of the metabolites produced by S. rimosus strains KACC 20082 and KACC 21078. jmb.or.kr This research firmly establishes a direct link between this particular species and the biosynthesis of this compound. jmb.or.kr Notably, S. rimosus is also the producer of other well-known antibiotics like oxytetracycline (B609801) and rimocidin. jmb.or.krkoreascience.kr
Methodologies for Isolation from Environmental Samples
The initial step in discovering and utilizing this compound-producing microorganisms is their successful isolation from their natural habitats, primarily soil.
The isolation of actinomycetes, including those that produce this compound, typically begins with the collection of soil samples. bioline.org.brsapub.org Various pretreatment methods are employed to enhance the recovery of these bacteria. One common technique involves heat treatment of the soil suspension, for instance, in a water bath at 50°C for 60 minutes, to reduce the population of other bacteria. nih.gov Another approach is the use of a crowded plate technique. bioline.org.br Enrichment protocols may involve creating a soil slurry and performing serial dilutions to isolate individual colonies. sapub.org The physical and chemical properties of the soil, such as pH and salinity, can also influence the abundance and types of actinomycetes present. nih.gov
Selective culture media are crucial for the successful isolation and cultivation of actinomycetes from mixed microbial populations in environmental samples. nih.govresearchgate.net The composition of the culture medium significantly influences the growth and production of antimicrobial substances by these bacteria. nih.gov
Several types of media are commonly used for the isolation and growth of actinomycetes. These include:
Starch Casein Agar (SCA): Frequently used for the initial isolation of actinomycetes from soil. jscimedcentral.com
Actinomycetes Isolation Agar (AIA): Another medium specifically designed for the isolation of this bacterial group. bioline.org.br
International Streptomyces Project (ISP) Media: A series of standardized media (e.g., ISP2, ISP-7, ISP-9) are used for the purification and characterization of Streptomyces and related genera. bioline.org.brnih.gov
Bennett's Agar: Has been shown to be effective for the production of antimicrobial substances by some actinomycete isolates. nih.gov
The choice of medium can be critical, as some actinomycetes may only produce specific antimicrobial compounds on a particular medium, highlighting their specific nutritional requirements. nih.gov The development of novel selective media, sometimes supplemented with specific inhibitors like certain antibiotics, can further aid in the targeted isolation of desired actinomycete species. nih.gov
Fermentation and Bioprocess Optimization for Enhanced this compound Biosynthesis
The production of secondary metabolites like this compound is highly dependent on the cultivation method and specific environmental and nutritional factors. evologic.at Fermentation, the primary method for cultivating microorganisms for industrial production, can be broadly categorized into solid-state fermentation (SSF) and submerged fermentation (SmF). mdpi.com Optimizing the parameters of these fermentation processes is critical for maximizing the yield and purity of the target compound. evologic.atmdpi.com
Solid-state fermentation (SSF) is a process where microorganisms are grown on solid substrates with low moisture content. mdpi.com This technique is believed to better mimic the natural habitat of filamentous bacteria like Streptomyces, potentially encouraging the expression of biosynthetic gene clusters that may remain dormant in liquid cultures. mdpi.cominnovareacademics.in SSF offers several advantages over submerged fermentation, including lower water and energy requirements, reduced production costs, and often results in more concentrated and stable metabolites, simplifying downstream processing. innovareacademics.in
The selection of a suitable solid substrate is a crucial factor in SSF, as it provides both physical support and nutrients for microbial growth. innovareacademics.innih.gov Agro-industrial residues such as wheat bran, corn flour, and soybean meal are commonly used substrates. nih.govnih.gov For instance, in a study on Streptomyces sp. Go-475, a wheat bran-based solid medium was used, supplemented with a mineral salt solution to achieve a moisture content of 65%. nih.gov The optimization of SSF involves several key steps: selection and pretreatment of the substrate, hydrolysis of complex nutrients, fermentation under controlled conditions, and finally, downstream processing for product extraction. nih.gov Research has shown that SSF can be more efficient for the production of certain antibiotics by Streptomyces, such as cephamycin C and tetracycline, compared to submerged methods. innovareacademics.in
Submerged fermentation (SmF) involves growing microorganisms in a liquid nutrient broth within a bioreactor. frontiersin.org This method allows for easier monitoring and control of critical process variables such as temperature, pH, dissolved oxygen (DO), and nutrient levels, making it a common choice for industrial-scale production. evologic.atmdpi.com For filamentous organisms like Streptomyces, SmF can present challenges related to mycelial morphology, which can lead to high viscosity of the culture broth and difficulties in maintaining adequate oxygen transfer. jmb.or.kr
An efficient cultivation strategy is essential for producing high-quality biomass and maximizing metabolite yield. frontiersin.orgfrontiersin.org Key parameters in SmF that require optimization include aeration and agitation. frontiersin.org For example, in the fermentation of Streptomyces yanglinensis, agitation speeds were varied (150, 200, and 250 rpm) to maintain dissolved oxygen levels above 20% saturation, which is critical for aerobic organisms. frontiersin.org The scale of the fermentation, from laboratory shake flasks to large industrial bioreactors, also plays a significant role, with each step requiring re-optimization of parameters. evologic.atfrontiersin.org The journey from a lab-scale process (1-2 liters) to an industrial scale (>1,000 liters) involves validating the process feasibility and optimizing for cost-efficiency and stability. evologic.at
The biosynthesis of secondary metabolites is profoundly influenced by the physiochemical environment. nih.gov Optimizing culture conditions through a systematic approach, often involving one-factor-at-a-time experiments followed by statistical methods like response surface methodology, is crucial for enhancing product yield. nih.gov
Media Composition: The choice of carbon and nitrogen sources is fundamental for both microbial growth and metabolite production. nih.gov Different Streptomyces species exhibit varied preferences. For instance, in a study to enhance chrysomycin A production by Streptomyces sp. 891-B6, a combination of glucose, corn starch, and soybean meal was optimized to achieve a yield of over 1600 mg/L. nih.gov In another case, starch and peptone were identified as the best carbon and nitrogen sources for pigment production by Streptomyces flavofuscus ARITM02. ijcmas.com The concentration of these nutrients is also critical; a study on Lactobacillus fermentum showed that increasing the dextrose concentration to 3.0% and tryptone to 1.5% led to a 1.2-fold increase in antimicrobial activity. medcraveonline.com
Temperature and pH: Temperature and the initial pH of the culture medium are critical parameters that affect enzyme activity and microbial growth. nih.gov Most Streptomyces species have an optimal growth temperature between 25°C and 35°C. frontiersin.orgijcmas.commdpi.com For example, the optimal temperature for bioactive metabolite production by Pseudonocardia sp. VUK-10 was found to be 35°C, while Streptomyces roietensis showed maximum antifungal activity at 28°C. nih.govmdpi.com The optimal pH generally lies in the neutral to slightly alkaline range. ijcmas.commdpi.com A study on Streptomyces flavofuscus found the maximum pigment production at a pH of 7.5. ijcmas.com Similarly, an initial pH of 8.0 was optimal for S. roietensis. mdpi.com
Incubation Time: The duration of the fermentation process directly impacts the yield, as secondary metabolite production typically occurs during the stationary phase of growth (idiophase) after the primary growth phase (trophophase). nih.gov Optimization studies have shown that the ideal fermentation time can vary significantly. For chrysomycin A production, the peak yield was reached after 12 days of fermentation. nih.gov In contrast, maximum pigment production by S. flavofuscus was observed at 96 hours (4 days). ijcmas.com
The table below summarizes findings from optimization studies on various Streptomyces species, illustrating the range of optimal conditions for secondary metabolite production. While these are not specific to this compound, they provide a framework for the systematic optimization required to enhance its biosynthesis.
| Parameter | Organism | Optimal Condition | Observed Outcome | Citation |
| Carbon Source | Streptomyces flavofuscus ARITM02 | Starch | Maximum pigment production | ijcmas.com |
| Pseudonocardia sp. VUK-10 | Glucose (1%) | Optimum production of bioactive metabolites | nih.gov | |
| Nitrogen Source | Streptomyces flavofuscus ARITM02 | Peptone | Maximum pigment production | ijcmas.com |
| Pseudonocardia sp. VUK-10 | Tryptone (0.25%) | Optimum production of bioactive metabolites | nih.gov | |
| Temperature | Streptomyces flavofuscus ARITM02 | 35°C | Maximum pigment yield | ijcmas.com |
| Streptomyces roietensis TCS21-117 | 28°C | Highest antifungal activity | mdpi.com | |
| Initial pH | Streptomyces flavofuscus ARITM02 | 7.5 | Maximum pigment production | ijcmas.com |
| Streptomyces roietensis TCS21-117 | 8.0 | Highest antifungal activity | mdpi.com | |
| Incubation Time | Streptomyces sp. 891-B6 | 12 days | Peak yield of Chrysomycin A | nih.gov |
| Streptomyces flavofuscus ARITM02 | 96 hours | Maximum pigment yield | ijcmas.com |
Advanced Structural Elucidation of Altamycin a
Comprehensive Spectroscopic Methodologies for Structural Determination
The determination of Altamycin A's structure has been meticulously achieved through the application of various spectroscopic methods, each contributing unique information towards building a complete molecular picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, has been fundamental in deciphering the structural intricacies of this compound. ¹H NMR provides detailed information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing proton-proton and proton-carbon connectivities, thereby mapping out the complete carbon-hydrogen framework and identifying key structural motifs vdoc.pubuni-freiburg.depageplace.de. These techniques allow for the assignment of specific signals to individual atoms within the molecule, forming the basis for its structural identification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in determining the precise molecular formula of this compound. By providing highly accurate mass-to-charge ratios, HRMS allows for the calculation of the elemental composition, distinguishing it from other compounds with similar nominal masses vdoc.pubuni-freiburg.depageplace.de. Furthermore, fragmentation analysis via MS/MS (tandem mass spectrometry) provides valuable data on the structural subunits and connectivity of the molecule by breaking it down into characteristic fragments researchgate.netkoreascience.krjmb.or.kr. This information complements NMR data, offering a dual approach to structural verification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within this compound. The absorption of infrared radiation by different chemical bonds (e.g., O-H, C=O, C-O, C=C) results in characteristic peaks in the IR spectrum, providing direct evidence for the types of functional groups present in the molecule vdoc.pubuni-freiburg.depageplace.dejmb.or.kr. This technique is essential for confirming the presence of hydroxyl, carbonyl, and other functional moieties characteristic of polyenic antibiotics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to characterize the chromophores present in this compound. The conjugated polyene system within the molecule absorbs light in the UV-Vis region, with specific absorption maxima (λmax) providing information about the extent and nature of conjugation vdoc.pubuni-freiburg.depageplace.de. The presence of a tetraene system of conjugated methylene (B1212753) bonds in this compound, for instance, significantly influences its UV-Vis absorption profile researchgate.netresearchgate.net.
Stereochemical Assignment through Advanced Analytical Techniques
Determining the three-dimensional arrangement of atoms, or stereochemistry, in this compound is critical for understanding its biological activity. This is achieved through a combination of advanced techniques:
Optical Rotation: Measurement of optical rotation, a physical property of chiral molecules, provides an indication of the compound's enantiomeric purity and can be compared to known standards or calculated values researchgate.netdntb.gov.ua.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers, allowing for the determination of enantiomeric excess (ee) and the assignment of absolute configurations biocrick.com.
Spectroscopic Comparisons: Comparing the spectroscopic data (NMR, MS) of this compound with those of structurally related compounds with known stereochemistry can aid in assigning its relative configurations researchgate.net.
Computational Prediction: Theoretical calculations and computational modeling can predict spectroscopic properties and conformational preferences, assisting in the assignment of stereochemistry, particularly when experimental data is ambiguous pageplace.dedntb.gov.ua.
Detailed Elucidation of Unique Structural Motifs of this compound Aglycone
The aglycone, the non-sugar part of this compound, contains unique structural features that contribute to its classification as a polyenic nonmacrolide researchgate.netresearchgate.net. Studies have revealed that the structure of the antibiotic aglycone was determined through the mass spectra of oxidative degradation products of its perhydro- and methyl-substituted derivatives researchgate.netresearchgate.net. Unlike alpha-lipomycin (B1140497), this compound is characterized by a tetraene system of conjugated methylene bonds within its aglycone structure researchgate.netresearchgate.net. The presence of D-digitoxose as a sugar moiety has also been identified as part of the this compound molecule pageplace.deresearchgate.netresearchgate.net.
Characterization of the 2H-Tetrahydro-4,6-dioxo-1,2-oxazine (TDO) Ringsystemnih.gov
Information regarding the presence or characterization of a specific 2H-Tetrahydro-4,6-dioxo-1,2-oxazine (TDO) ringsystem within the structure of this compound was not identified in the reviewed search results.
Analysis of the Polyhydroxy Macrocyclic Ring System (e.g., 17-membered)nih.gov
This compound has been classified as a "polyenic nonmacrolide" chemfaces.comresearchgate.netnih.govjmb.or.kr. The provided literature does not detail the presence of a polyhydroxy macrocyclic ring system, nor does it specify a ring size such as 17-membered, for this compound.
Structural Resolution of the Highly Functionalized cis-Decalin Fragmentnih.gov
The search results did not indicate the presence of a highly functionalized cis-decalin fragment as a component of this compound's molecular structure. While cis-decalin systems are relevant in natural product chemistry and synthesis chemtube3d.comnih.govstackexchange.com, their specific inclusion in this compound was not documented in the provided snippets.
Confirmation of the D-Digitoxose Sugar Moietyresearchgate.netscribd.com
A significant finding in the structural analysis of this compound is the confirmation of a D-digitoxose sugar moiety chemfaces.comresearchgate.netnih.govnih.gov. D-digitoxose, a 2,6-dideoxyhexose, is known to be crucial for the bioactivity of various natural products nih.gov. This sugar unit is also found in other classes of compounds, such as cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) nih.gov. Its presence in this compound was established through degradation studies, including the analysis of mass spectra of its derivatives chemfaces.comnih.gov.
Identification and Characterization of the Tetraene Conjugated Methylene Bondsresearchgate.netscribd.com
This compound is characterized by the presence of a tetraene system of conjugated methylene bonds chemfaces.comresearchgate.netnih.gov. This feature distinguishes it from related compounds, such as alpha-lipomycin chemfaces.comresearchgate.net. The identification and characterization of this conjugated system would typically involve spectroscopic methods like UV-Vis spectroscopy and detailed analysis of mass spectrometry fragmentation patterns.
Application of Computational and Bioinformatic Approaches in Structure Elucidation and Verificationuomustansiriyah.edu.iq
The structural elucidation of this compound has been heavily reliant on advanced analytical techniques, which often incorporate computational and bioinformatic approaches. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this regard chemfaces.comnih.govscribd.comresearchgate.netgoogle.comjmb.or.kruab.edunih.gov.
Mass spectrometry techniques, including the analysis of oxidative degradation products, were instrumental in determining the aglycone structure of this compound chemfaces.comnih.gov. High-resolution MS and tandem MS (MS/MS) provide detailed information about molecular weight, fragmentation patterns, and elemental composition, aiding in the identification of structural fragments and functional groups researchgate.netjmb.or.kruab.edunih.govkoreascience.kr.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multidimensional techniques like COSY, HMBC, and HMQC, are essential for establishing connectivity and stereochemistry within complex molecules like this compound nih.govscribd.comgoogle.com. While specific NMR data for this compound were not detailed in the provided snippets, these methods are standard for confirming the presence of moieties such as the D-digitoxose sugar and the tetraene system.
While direct mentions of "bioinformatics" in the context of this compound's structure elucidation were limited in the provided results, the broader application of computational chemistry, including spectral prediction and molecular modeling, is implicitly understood to support the interpretation of spectroscopic data and the verification of proposed structures biocrick.com. These computational tools are vital for confirming assignments and exploring structure-activity relationships researchgate.netbiocrick.com.
Data Table: Key Structural Features and Analytical Methods for this compound
| Feature/Method | Description | Supporting Evidence (Source Index) |
| Molecular Formula | C30H43NO9 | chemfaces.com |
| Molecular Weight | 561.67 g/mol | chemfaces.com |
| Class | Polyenic nonmacrolide antibiotic | chemfaces.comresearchgate.netnih.govjmb.or.kr |
| Sugar Moiety | D-Digitoxose | chemfaces.comresearchgate.netnih.govnih.gov |
| Conjugated System | Tetraene system of conjugated methylene bonds | chemfaces.comresearchgate.netnih.gov |
| Analytical Techniques | Mass Spectrometry (MS), NMR Spectroscopy, UV-Vis Spectroscopy (implied) | chemfaces.comnih.govscribd.comresearchgate.netgoogle.comjmb.or.kruab.edunih.gov |
| Degradation Studies | Analysis of oxidative degradation products for aglycone structure determination | chemfaces.comnih.gov |
| Computational/Bioinformatic | Spectral prediction, molecular modeling (inferred application) | researchgate.netbiocrick.com |
| 2H-Tetrahydro-4,6-dioxo-1,2-oxazine (TDO) Ringsystem | Not identified in provided literature for this compound. | N/A |
| Polyhydroxy Macrocyclic Ring System | This compound is classified as a "nonmacrolide"; presence of a polyhydroxy macrocyclic ring not detailed. | chemfaces.comresearchgate.netnih.govjmb.or.kr |
| cis-Decalin Fragment | Not identified in provided literature for this compound. | N/A |
| Epoxy Group | Not identified in provided literature for this compound. | N/A |
Compound List
this compound
D-Digitoxose
Biosynthesis of Altamycin a
Identification and Bioinformatic Analysis of Putative Biosynthetic Gene Clusters (BGCs)
Characterization of Polyketide Synthase (PKS) Genes and Modules
The core structure of Antimycin A is assembled through a polyketide pathway, a process typically mediated by Polyketide Synthases (PKSs). While specific details regarding the modular organization of the PKS responsible for Antimycin A's backbone assembly are not extensively detailed in the provided literature, the ant gene cluster encodes a complex enzymatic machinery. This machinery includes proteins designated AntB through AntO, which collectively orchestrate the synthesis of the polyketide backbone and subsequent modifications nih.gov. The precise arrangement and domain composition of the PKS components within this cluster are subjects of ongoing investigation in the field of natural product biosynthesis.
Identification of Other Relevant Biosynthetic Enzymes (e.g., tailoring enzymes)
Beyond the core PKS machinery, the Antimycin A BGC encodes several "tailoring enzymes" that are critical for modifying the nascent polyketide chain into the final bioactive compound. Prominent among these are AntB and AntO nih.gov. AntB has been characterized as a discrete acyltransferase. Its specific role involves catalyzing a transesterification reaction that introduces an acyloxyl moiety at the C-8 position of the molecule. This modification is key to generating the structural diversity observed in different Antimycin A congeners, particularly concerning the R1 substituent nih.gov. AntO is also identified as a tailoring enzyme, contributing to the post-PKS modifications, although its precise enzymatic function is not detailed in the available information.
Elucidation of Enzymatic Steps and Proposed Biosynthetic Pathway Intermediates
The biosynthesis of Antimycin A commences with the modification of the amino acid tryptophan. A pathway-specific enzyme, tryptophan-2,3-dioxygenase (AntN), initiates the process by opening the indole (B1671886) ring of tryptophan, yielding N-formyl-L-kynurenine nih.gov. Subsequent steps depend on the specific ant gene cluster variant. In clusters designated "L-form," N-formyl-L-kynurenine is likely converted to anthranilate by a pathway-specific kynureninase (AntP). In contrast, "S-form" gene clusters lack AntP, suggesting they utilize a kynureninase involved in primary tryptophan metabolism nih.gov.
Roles of Key Enzymes in Polyketide Chain Assembly and Modification
The assembly of the polyketide backbone is primarily attributed to the PKS enzymes encoded within the ant gene cluster. These enzymes iteratively add extender units, such as malonyl-CoA, to a starter unit, building a linear polyketide chain. Following the formation of this core structure, tailoring enzymes, such as AntB, engage in critical post-PKS modifications. AntB's role as an acyltransferase, specifically at the C-8 position, highlights how these enzymes diversify the final product by esterifying hydroxyl groups, thereby influencing the compound's biological activity and properties nih.gov.
Investigation of Post-PKS Modification Steps (e.g., glycosylation, oxidation, cyclization)
Post-PKS modifications are crucial for generating the mature Antimycin A structure. As noted, AntB is responsible for the acylation at the C-8 position, a key step in creating the characteristic dilactone core and its diverse R1 substituents nih.gov. While the provided literature does not detail glycosylation, oxidation, or specific cyclization events for Antimycin A, the mention of an "unusual biosynthetic pathway" suggests that other complex modifications may be involved, potentially mediated by other enzymes encoded within the ant gene cluster.
Genetic Engineering and Pathway Manipulation for Biosynthetic Studies
Stable Isotope Feeding Experiments for Precursor Incorporation Analysisresearchgate.net
Stable isotope feeding experiments are critical for dissecting the origin of atoms within a complex molecule like Altamycin A. By supplying microorganisms with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N) and subsequently analyzing the this compound produced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), researchers can trace the incorporation of these labeled atoms into the final product osti.govsymeres.com. This allows for the identification of the building blocks used in the biosynthesis and the elucidation of the assembly order. For example, feeding ¹³C-labeled phenylalanine has been used to track its incorporation into phenylpropanoids and lignin (B12514952) in plants d-nb.info. Similarly, ¹⁵N-enriched precursors are employed to map nitrogen incorporation in natural product biosynthesis researchgate.net. By applying these methods to this compound, researchers can identify which primary metabolites serve as the direct precursors for its various structural components, thereby mapping out the flow of carbon and other elements through the biosynthetic pathway.
Heterologous Expression Systems for Pathway Reconstruction and Engineeringisotope.comnih.gov
Heterologous expression systems, where the genes responsible for this compound biosynthesis are transferred and expressed in a well-characterized host organism (such as E. coli or Saccharomyces cerevisiae), offer powerful platforms for pathway reconstruction, functional analysis, and engineering engineering.org.cnnih.gov. This approach is particularly valuable when the native producer organism is difficult to manipulate genetically or lacks efficient fermentation capabilities. By reconstituting the entire biosynthetic gene cluster (BGC) in a heterologous host, researchers can study the pathway's components in isolation, optimize gene expression, and identify bottlenecks. For instance, heterologous expression in Saccharomyces cerevisiae has been instrumental in the production of various natural products escholarship.org. Similarly, the successful heterologous expression of a hibarimicin biosynthetic gene cluster in Streptomyces coelicolor enabled the production of hibarimicin B and its derivatives engineering.org.cn. Such systems facilitate the detailed investigation of biosynthetic mechanisms and the generation of novel analogues by allowing for targeted genetic modifications within the engineered host.
Strategies for Pathway Engineering and Diversification of this compound Analoguesgoogle.comisotope.comnih.gov
Pathway engineering strategies aim to modify the biosynthetic machinery to produce this compound analogues with altered structures or improved properties. This can involve manipulating gene expression levels, introducing mutations into key enzymes, or even combining genes from different pathways (combinatorial biosynthesis). The goal is to diversify the natural product's chemical space, potentially leading to compounds with enhanced biological activity or novel functionalities nih.gov. For example, engineering strategies for various metabolic pathways include altering gene regulatory sequences, introducing mutations in coding sequences to control protein activity, and balancing flux through competing pathways google.com. Advances in synthetic biology provide tools for rapid cloning and engineering of BGCs to improve production yields or activate silent pathways nih.gov. By employing these engineering approaches, researchers can systematically modify the this compound biosynthetic pathway to create a library of related compounds, facilitating structure-activity relationship studies and the discovery of new therapeutic agents.
Molecular Mechanism of Action and in Vitro Biological Activities
Investigation of General Antibacterial Mechanisms at the Molecular Level
Interference with Bacterial Protein Synthesis (e.g., Ribosomal Binding)
There is no available research data to suggest that Altamycin A interferes with bacterial protein synthesis. Studies to determine such a mechanism would typically involve in vitro translation assays and ribosomal binding experiments to see if the compound inhibits the function of the bacterial ribosome.
Disruption of Bacterial Cell Membrane Integrity
As a polyene antibiotic, it could be hypothesized that this compound may disrupt bacterial cell membrane integrity. researchgate.netnih.govpageplace.de This is a characteristic mechanism for many polyene antifungals, which bind to ergosterol (B1671047) in fungal membranes. However, bacteria (with the exception of mycoplasma) generally lack sterols in their membranes. Specific studies investigating whether this compound can disrupt bacterial membranes through other interactions and data from relevant membrane potential, permeability, and leakage assays are not available.
Modulation of Bacterial Nucleic Acid Synthesis or Metabolic Pathways
There is no information available to indicate that this compound affects bacterial nucleic acid synthesis or other metabolic pathways. To investigate this, researchers would typically perform assays to measure the incorporation of radiolabeled precursors into DNA and RNA and assess the activity of key metabolic enzymes in the presence of the compound.
While some research has evaluated the general growth inhibitory effects of related compounds on cultured cells, specific studies detailing the in vitro antitumor activity and mechanisms of this compound are absent from the available literature. researchgate.net
Elucidation of Antitumor Activity Mechanisms (In Vitro Cellular Research)
Identification of Specific Cellular Targets and Signaling Pathways
There is no research identifying specific cellular targets or signaling pathways that are modulated by this compound to produce an antitumor effect. Such investigations would typically involve techniques like differential gene expression analysis, proteomics, and specific kinase inhibition assays to pinpoint the molecular targets and pathways affected by the compound in cancer cell lines.
Development and Application of Chemical Probes for Mechanism of Action Studies
Currently, there is no specific information available in the public scientific literature regarding the development and application of chemical probes designed explicitly for studying the mechanism of action of Altromycin A. The investigation into the precise molecular interactions and cellular targets of Altromycin A would be significantly advanced by the synthesis and utilization of such probes. In broader antibiotic research, chemical probes, often equipped with reporter tags like biotin (B1667282) or fluorescent molecules, are instrumental in identifying the binding partners of a drug within bacterial cells, thereby elucidating its mechanism of action.
In Vitro Spectrum and Efficacy of Biological Activity
Quantitative Assessment of Antibacterial Activity Against Gram-Positive Bacterial Strains
Altromycin A has demonstrated notable antibacterial activity against a range of Gram-positive bacteria. The in vitro efficacy of Altromycin A has been quantitatively assessed through the determination of Minimum Inhibitory Concentration (MIC) values. nih.gov
The altromycins, as a class of anthraquinone-derived antibiotics, exhibit potent activity against both Streptococci and Staphylococci. nih.gov The complex containing Altromycin A has shown MICs ranging from 0.2 to 3.12 micrograms/ml against these Gram-positive organisms. nih.gov
| Gram-Positive Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Streptococci (various strains) | 0.2 - 3.12 |
| Staphylococci (various strains) | 0.2 - 3.12 |
Quantitative Assessment of Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae)
There is currently no publicly available scientific data detailing the quantitative assessment of Altromycin A's antibacterial activity against Gram-negative bacterial strains, including the plant pathogen Xanthomonas oryzae pv. oryzae. The initial findings suggest that the antibacterial spectrum of the altromycins is primarily directed towards Gram-positive bacteria. nih.gov
Determination of Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) Values in In Vitro Assays
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov As detailed in the preceding section, the MIC values for the Altromycin complex, which includes Altromycin A, against various Gram-positive bacteria have been reported to be in the range of 0.2 to 3.12 µg/mL. nih.gov
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance is needed to inhibit a given biological process or component by 50% in vitro. While MIC values for Altromycin A have been documented, specific IC50 values from in vitro assays are not currently available in the accessible scientific literature.
Enzyme Inhibition Studies by Altromycin A (In Vitro)
Identification of Specific Enzyme Targets Subject to Inhibition
Detailed in vitro enzyme inhibition studies specifically identifying the molecular targets of Altromycin A have not been published. However, as Altromycin A is classified as a pluramycin-like antibiotic, its mechanism of action is likely to be similar to that of other members of this class. Pluramycins are known to exert their antibiotic effect by intercalating into DNA and inhibiting DNA and RNA synthesis. This interaction with nucleic acids is a key aspect of their biological activity and may involve the inhibition of enzymes associated with DNA replication and transcription, such as DNA and RNA polymerases. Further research is required to identify the specific enzyme targets of Altromycin A and to characterize the kinetics of their inhibition.
This compound: A Compound Undocumented in Public Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, no specific information has been found for a compound designated as "this compound." Consequently, the requested detailed article on its molecular mechanism of action, inhibition kinetics, and in vitro biological activities cannot be generated.
The scientific community relies on published, peer-reviewed research to document and validate the existence and properties of chemical compounds. The absence of any such documentation for "this compound" suggests that it may be a compound that has not been publicly described, is known by a different name, or is a proprietary substance not yet disclosed in scientific literature. Without primary or secondary research sources, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.
Further investigation would be required to ascertain the origin and nature of the name "this compound" to determine if it corresponds to a known, but differently named, chemical entity. Until such information becomes available, a scientifically rigorous article on its specific biological and chemical properties cannot be produced.
Structure Activity Relationship Sar Studies
Correlating Specific Structural Moieties with Observed Biological Activities
The biological profile of Altamycin A is intrinsically linked to its unique chemical structure. The spatial arrangement and chemical nature of its constituent parts, including the TDO ring system, the macrocyclic ring, the decalin fragment, sugar moiety, and the polyene system, all play distinct and synergistic roles in its mechanism of action, potency, and selectivity.
Influence of the Polyhydroxy Macrocyclic Ring on Target Binding
The large polyhydroxy macrocyclic ring is a defining feature of many biologically active natural products. Generally, such rings serve as a scaffold to position other functional groups in a specific three-dimensional orientation for optimal interaction with biological targets. However, specific studies elucidating the direct influence of the polyhydroxy macrocyclic ring of this compound on its target binding are not detailed in the available literature.
Contribution of the D-Digitoxose Sugar Moiety to Biological Response
The presence of a D-digitoxose sugar moiety is a confirmed structural feature of this compound nih.gov. In many natural product antibiotics, sugar residues play a critical role in their biological activity. These roles can include molecular recognition, influencing solubility and pharmacokinetic properties, and mediating interactions with the biological target. The attachment of D-digitoxose to the aglycone of this compound is believed to be important for its biological response, a common characteristic for glycosylated natural products where the sugar moiety can be essential for bioactivity nih.gov.
Significance of the Tetraene Conjugated System for Efficacy
This compound is classified as a polyene nonmacrolide antibiotic, and a key characteristic of its structure is the presence of a tetraene system of conjugated double bonds nih.gov. This conjugated system is a crucial pharmacophoric element. In polyene antibiotics, the conjugated double bond system is often responsible for the compound's mechanism of action, which typically involves interaction with and disruption of cell membranes. The length and rigidity of this polyene region are critical for its biological efficacy.
Rational Design, Semisynthesis, and Total Synthesis of this compound Analogues for SAR Elucidation
The systematic investigation of the structure-activity relationships of this compound would be greatly advanced by the rational design, semisynthesis, and total synthesis of a variety of its analogues. This approach allows for the targeted modification of specific structural features to probe their importance. For example, modification or removal of the D-digitoxose sugar, alteration of the polyene chain length, or stereochemical changes in the cis-decalin fragment would provide invaluable data on the contribution of each component to the biological activity. However, at present, there is a lack of published research detailing the successful rational design, semisynthesis, or total synthesis of this compound analogues specifically for the purpose of SAR elucidation.
Application of Advanced Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking, Molecular Dynamics Simulations)
Currently, there is no scientific literature available that describes the application of QSAR, molecular docking, or molecular dynamics simulations to the study of this compound.
Total Synthesis and Advanced Synthetic Methodologies
Overview of Synthetic Challenges Posed by Altamycin A's Structural Complexity
The chemical structure of this compound presents a formidable array of synthetic obstacles. The molecule is a macrocyclic lactone that contains a nitrogen atom within its ring, a conjugated tetraene system, multiple stereogenic centers, and is glycosylated with D-digitoxose. nih.govchemfaces.compageplace.de The convergence of these features creates several distinct challenges:
Stereochemical Complexity : The macrocyclic core is decorated with multiple stereocenters that must be installed with precise control. The synthesis of such alternating polyol or amino-alcohol systems requires robust asymmetric methodologies to avoid the formation of complex diastereomeric mixtures. ebiohippo.com
Polyene Synthesis : The construction of the conjugated tetraene fragment is challenging due to the potential for isomerization. The synthesis must control the geometry of each of the four double bonds to match the natural product. researchgate.net Furthermore, polyene systems are often sensitive to light, acid, and oxidation, complicating their handling during a multi-step synthesis.
Macrocyclization : Forming a large ring is an entropically disfavored process. The selection of a high-yielding macrocyclization reaction is critical for the success of the total synthesis. The specific structure of the linear precursor heavily influences the feasibility and efficiency of the ring-closing step. researchgate.net
Glycosylation : The attachment of the D-digitoxose sugar moiety to the complex aglycone is a significant hurdle. This transformation must be performed late in the synthesis on a delicate and sterically hindered substrate, requiring a highly stereoselective and chemoselective glycosylation method. nih.gov
Chemoselectivity : The molecule contains a variety of functional groups, including a lactone, a carboxylic acid, multiple hydroxyl groups, an amine, and a polyene. Protecting-group strategies must be meticulously planned to ensure that reactions occur at the desired positions without affecting other sensitive parts of the molecule.
Chemoenzymatic Total Synthesis Strategies for this compound
A logical retrosynthetic analysis of this compound would begin by simplifying the molecule at its most complex junctions.
Glycosidic Bond Disconnection : The first disconnection is typically the glycosidic linkage. This simplifies the target into two more manageable fragments: the this compound aglycone and an activated form of the D-digitoxose sugar. This step is ideally suited for a late-stage enzymatic glycosylation, which would leverage the high selectivity of glycosyltransferase enzymes.
Macrolide Ring Disconnection : The aglycone is then disconnected at a strategic position to open the macrocycle into a linear precursor. The lactone (ester) bond is a common and logical choice for this disconnection, setting the stage for a macrolactonization reaction.
Fragment Disconnections : The resulting linear chain can be further simplified by disconnecting it into key building blocks. A practical approach involves breaking the carbon skeleton to separate the polyene segment from the main chain containing the majority of the stereocenters. This allows for the separate, controlled synthesis of each major fragment before their eventual coupling. Cross-coupling reactions like the Suzuki or Stille reactions are powerful tools for such C-C bond disconnections in polyene synthesis.
This strategy breaks the complex target into smaller, more synthetically accessible pieces, allowing for a convergent and flexible approach.
The construction of the fragments identified during retrosynthesis relies on powerful and stereoselective reactions.
Synthesis of the Polyol/Amino Alcohol Backbone : The stereocenters within the aglycone backbone can be established using well-developed asymmetric reactions. Asymmetric aldol (B89426) reactions, such as the Paterson or Evans aldol reactions, are highly effective for constructing the 1,3-diol motifs often found in polyketide-derived natural products.
Synthesis of the Polyene Fragment : The stereocontrolled synthesis of the tetraene fragment is crucial. A variety of methods are available to ensure the correct geometry of the double bonds.
| Olefination Method | Description |
| Horner-Wadsworth-Emmons (HWE) Reaction | A widely used method that typically favors the formation of (E)-alkenes, making it suitable for constructing trans double bonds within the polyene chain. |
| Wittig Reaction | A classic olefination method whose stereoselectivity can be tuned by the choice of reagents and reaction conditions to yield either (Z) or (E)-alkenes. |
| Suzuki and Stille Cross-Coupling | These palladium-catalyzed reactions are exceptionally powerful for coupling vinyl halides with vinyl boronic acids/esters (Suzuki) or vinylstannanes (Stille) to form C-C bonds with retention of the double bond geometry. |
| Ring-Closing Metathesis (RCM) | While primarily used for ring formation, related cross-metathesis reactions can also be employed to assemble polyene systems. |
Once the linear precursor of the aglycone is assembled, the critical macrocyclization step is performed. The choice of method depends on the functional group present at the ends of the linear chain. Given the retrosynthetic plan involving a macrolactone disconnection, macrolactonization is the target reaction.
| Macrocyclization Method | Description | Driving Principle |
| Yamaguchi Macrolactonization | Employs 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride (B1165640) from the seco-acid, which then cyclizes upon treatment with a base like DMAP. | High reactivity of the mixed anhydride intermediate. |
| Shiina Macrolactonization | Uses an aromatic carboxylic anhydride, often 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent. | Similar to Yamaguchi, relies on a reactive mixed anhydride. |
| Ring-Closing Metathesis (RCM) | Forms a C=C bond to close the ring from a precursor with terminal alkenes, using catalysts like Grubbs' or Schrock's catalysts. researchgate.net | Formation of a stable cyclic alkene and release of a volatile byproduct (e.g., ethylene). |
| Intramolecular Suzuki Coupling | Forms a C-C bond between a vinyl halide and a vinyl boronic acid within the same molecule to close the ring. | Palladium-catalyzed cross-coupling. |
These reactions are typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
A chemoenzymatic strategy shines in its ability to perform highly specific transformations on complex intermediates, often without the need for protecting groups.
Enzymatic Glycosylation : The final step in the synthesis of this compound would ideally be the attachment of D-digitoxose. A glycosyltransferase enzyme could catalyze this reaction with high fidelity, ensuring the correct anomeric stereochemistry and linkage position on the aglycone, a task that is often challenging using traditional chemical methods. nih.gov
Late-Stage Oxidation : If any hydroxyl groups on the aglycone need to be installed late in the synthesis, cytochrome P450 monooxygenases could be employed. These enzymes are known to perform highly regio- and stereoselective C-H oxidations on complex scaffolds.
Stereoselective Reductions : Enzymes such as ketoreductases (KREDs) can be used to reduce ketone functionalities to secondary alcohols with exceptional stereocontrol, which is essential for setting the stereocenters in the aglycone backbone.
By combining the synthesis of key fragments using robust chemical reactions with selective enzymatic steps for glycosylation and functional group manipulation, a highly efficient and elegant synthesis of this compound can be envisioned.
Total Synthesis of this compound Aglycone and Other Subcomponents
While the structure of the this compound aglycone was determined through degradation studies, a completed total synthesis has not been reported in the literature. nih.govchemfaces.com However, the strategies developed for other complex macrocyclic aglycones serve as excellent precedents.
For instance, the total synthesis of the tiacumicin B aglycone, the core of the antibiotic fidaxomicin, highlights a modern approach applicable to this compound. Key features of this synthesis included a highly selective Corey-Peterson olefination and an ene-diene cross-metathesis to construct the linear precursor. The crucial macrocyclization was achieved via a high-yielding intramolecular Suzuki cross-coupling reaction to form the 18-membered ring. This strategy, which relies on a robust C-C bond-forming reaction for ring closure, demonstrates a powerful alternative to traditional macrolactonization and could be adapted for the synthesis of the this compound aglycone.
Development of Synthetic Routes for this compound Derivatives and Analogues for Research Purposes
The development of synthetic routes to generate derivatives and analogues of complex natural products is a cornerstone of medicinal chemistry and chemical biology. openaccessjournals.comnih.gov Such efforts are crucial for conducting structure-activity relationship (SAR) studies, which aim to elucidate the specific structural features of a molecule that are responsible for its biological activity. nih.gov By systematically modifying a parent compound, researchers can identify pharmacophores, optimize potency, enhance selectivity, and improve pharmacokinetic properties. ufl.eduosu.edu
Despite the identification of this compound and its classification as a nonmacrolide polyene antibiotic, detailed information regarding the total synthesis or the development of semi-synthetic routes to its derivatives and analogues is not extensively available in publicly accessible scientific literature. nih.govresearchgate.net The structure of this compound, which includes a tetraene system and a D-digitoxose sugar moiety, presents a significant synthetic challenge. nih.govchemfaces.com The complexity of such natural products often requires the development of novel and efficient synthetic strategies to enable the production of analogues for research. unthsc.edudanielromogroup.com
General strategies for generating analogues of natural products like this compound can be envisioned, drawing from established methodologies in organic synthesis. These approaches typically fall into two main categories: late-stage functionalization of the natural product itself and de novo total synthesis of designed analogues.
Late-Stage Functionalization: This approach would involve chemically modifying the parent this compound molecule, which would first need to be isolated in sufficient quantities from its producing organism, Actinomyces pneumonicus var. altamicus. chemfaces.com Potential modifications could target various functional groups within the molecule.
De Novo Synthesis of Analogues: A more versatile but also more challenging approach is the total synthesis of designed analogues. This allows for more significant structural modifications that are not possible through late-stage functionalization. For a molecule like this compound, a convergent synthetic strategy would likely be employed, where different fragments of the molecule are synthesized independently and then coupled together in the later stages.
While specific synthetic schemes for this compound derivatives are not documented in the available literature, the general principles of natural product synthesis provide a framework for how such research could be approached. The synthesis of analogues of other complex natural products, such as althiomycin (B1665739) or acridine-thiosemicarbazone derivatives, demonstrates the types of synthetic transformations and strategic planning required for such endeavors. nih.govnih.gov The creation of a library of this compound analogues would be invaluable for probing its mechanism of action and for potentially developing new therapeutic agents. isomerase.co.uknih.gov
Table of Potential this compound Analogue Classes
The following table outlines hypothetical classes of this compound analogues that could be targeted in a synthetic research program to probe structure-activity relationships. The specific compounds listed are illustrative and based on common synthetic modifications performed on complex natural products.
| Analogue Class | Rationale for Synthesis | Potential Synthetic Approach |
| Aglycone Analogues | To investigate the role of the D-digitoxose sugar in biological activity. | Total synthesis of the aglycone or enzymatic/chemical cleavage of the glycosidic bond from the natural product. |
| Polyene Chain Modifications | To study the importance of the length and geometry of the conjugated polyene system for activity. | Wittig-type or Horner-Wadsworth-Emmons reactions to construct polyene fragments of varying lengths and stereochemistries. |
| Tetramic Acid Derivatives | To explore the contribution of the tetramic acid moiety to the overall biological profile. | Synthesis of modified tetramic acid precursors for incorporation into a total synthesis route. |
| Sugar Moiety Variations | To determine if other sugar units can be substituted for D-digitoxose to alter properties. | Glycosylation reactions using different activated sugar donors with the synthetic aglycone. |
The synthesis and biological evaluation of such analogues would provide critical insights into the structural requirements for the activity of this compound. pageplace.denih.gov However, until specific research on the synthetic chemistry of this compound is published, the development of its derivatives remains an open area for investigation.
Comparative and Future Research Directions
Comparative Analysis of Altamycin A with Related Natural Products (e.g., Lipomycin, other Polyenic Nonmacrolides) Regarding Structure and Activity
This compound is classified within the subgroup of polyenic nonmacrolide antibiotics. nih.gov Its structure and activity profile show both similarities and distinct differences when compared to other related natural products, such as α-lipomycin.
Structural Comparison: A primary point of differentiation lies in the polyene system. This compound possesses a tetraene system of conjugated methylene (B1212753) bonds, which distinguishes it from α-lipomycin. nih.gov The aglycone, or non-sugar portion, of this compound has been characterized through mass spectrometry of its degradation products. nih.gov Both this compound and α-lipomycin contain a digitoxose (B191001) sugar moiety, although this compound features D-digitoxose, while α-lipomycin contains L-digitoxose. nih.govnih.gov The aglycone of α-lipomycin consists of a pentaene chain linked by a carbonyl group to a derivative of N-methyl-tetramic acid. nih.gov
Activity Comparison: The biological activity of these compounds also shows variation. α-Lipomycin is noted for its activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/ml, but it does not have an effect on fungi, yeasts, or Gram-negative bacteria. nih.gov The activity of α-lipomycin is reportedly antagonized by certain lipids. nih.gov While detailed activity spectra for this compound are less extensively published in recent literature, its classification as a polyenic nonmacrolide antibiotic suggests a specific range of antimicrobial action. nih.gov
| Feature | This compound | α-Lipomycin |
| Class | Polyenic Nonmacrolide nih.gov | Acyclic Polyene nih.gov |
| Polyene System | Tetraene nih.gov | Pentaene nih.gov |
| Sugar Moiety | D-Digitoxose nih.gov | L-Digitoxose nih.gov |
| Aglycone Core | Characterized by mass spectrometry of degradation products nih.gov | N-methyl-tetramic acid derivative nih.gov |
| Biological Activity | Antibiotic nih.gov | Active against Gram-positive bacteria; no activity against fungi, yeasts, or Gram-negative bacteria nih.gov |
Prospects for Developing this compound-Based Chemical Probes for Novel Target Discovery and Validation
Chemical probes are potent, selective small molecules used to study and validate protein targets in cellular systems. nih.govopentargets.org The development of this compound into a chemical probe represents a significant opportunity to elucidate its precise mechanism of action and identify its molecular targets. While specific research into this compound-based probes is not extensively documented, established principles of chemical biology can guide their prospective development.
The process would involve:
Pharmacophore Identification: Determining the core structural components of this compound responsible for its biological activity.
Derivative Synthesis: Creating derivatives by attaching functional handles (e.g., biotin (B1667282) for affinity purification, a fluorophore for imaging, or a photoreactive group for covalent cross-linking) to a non-essential position on the this compound molecule.
Negative Control Development: Synthesizing a structurally similar but biologically inactive analog of the probe to serve as a negative control, ensuring that observed cellular effects are due to specific target engagement. nih.gov
Once developed, these probes could be employed in various experimental strategies for target identification. nih.gov For instance, an affinity-based probe could be used to isolate binding partners from cell lysates, which can then be identified using mass spectrometry. Such tools would be invaluable for validating the therapeutic potential of this compound's targets and understanding its role in cellular pathways. nih.govpageplace.de
Future Directions in Biosynthetic Engineering for the Production of New this compound Derivatives with Altered or Enhanced Biological Profiles
Biosynthetic engineering and synthetic biology offer powerful tools to create novel antibiotic derivatives with improved properties. researchgate.net By manipulating the biosynthetic gene cluster (BGC) responsible for this compound production, it is possible to generate a library of new analogs. This approach has been successfully applied to other polyene antibiotics, such as natamycin (B549155) and auroramycin. nih.govresearchgate.net
Future research in this area could focus on several key strategies:
Identification and Characterization of the BGC: The initial step is to sequence and annotate the complete BGC for this compound in its producing organism, likely a Streptomyces species. This would involve identifying the polyketide synthase (PKS) genes and various tailoring enzymes (e.g., glycosyltransferases, oxidoreductases).
Gene Inactivation and Heterologous Expression: Systematically inactivating genes within the cluster can help determine their function by analyzing the resulting intermediate or analog produced. nih.gov For example, deleting a glycosyltransferase gene could yield the aglycone of this compound.
Combinatorial Biosynthesis: Engineering new derivatives can be achieved by altering the PKS or tailoring enzymes. Modifying the acyltransferase (AT) domains of the PKS could lead to the incorporation of different extender units into the polyketide backbone. researchgate.net Swapping or modifying glycosyltransferases could attach different sugar moieties to the aglycone, potentially altering the compound's solubility and target interactions. nih.gov
CRISPR-Cas Mediated Genome Editing: Advanced gene-editing tools like CRISPR-Cas facilitate precise and efficient modifications to the BGC, accelerating the production of novel analogs. researchgate.net
These strategies could lead to the generation of this compound derivatives with enhanced potency, a broader spectrum of activity, or improved pharmacological properties. nih.govescholarship.org
Exploration of Advanced Analytical Techniques for Comprehensive Characterization of this compound in Complex Biological Systems (e.g., Metabolomics, Proteomics)
Understanding the impact of this compound on cellular physiology requires sophisticated analytical methods capable of providing a global view of molecular changes within a biological system. nih.govresearchgate.net Modern "omics" technologies, particularly metabolomics and proteomics, are well-suited for this purpose. nih.govmdpi.com
Metabolomics: This approach involves the comprehensive analysis of small-molecule metabolites. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can perform untargeted metabolomics to capture a snapshot of the metabolic state of cells or tissues before and after treatment with this compound. nih.govmdpi.com This can reveal which metabolic pathways are perturbed by the compound, offering clues to its mechanism of action or identifying potential resistance mechanisms. researchgate.net Targeted metabolomics can then be used to quantify specific metabolites in the affected pathways with high precision. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins. nih.gov By employing mass spectrometry-based shotgun proteomics, it is possible to identify and quantify thousands of proteins in a sample. Comparing the proteomes of cells treated with this compound versus untreated controls can reveal changes in protein expression that point to the compound's cellular targets and affected signaling pathways. nih.gov Chemoproteomics, which utilizes chemical probes, can directly identify the protein targets of a bioactive compound within a complex cellular environment. nih.gov
The integration of data from both metabolomics and proteomics provides a powerful, systems-level understanding of the biological effects of this compound, bridging the gap between its chemical structure and its functional impact in a biological context. nih.govresearchgate.net
| Analytical Technique | Information Provided | Application to this compound Research |
| Metabolomics (LC-MS/MS) | Comprehensive profile of small-molecule metabolites; identification of perturbed metabolic pathways. nih.govnih.gov | Elucidate mechanism of action by identifying metabolic changes in target organisms; investigate resistance mechanisms. researchgate.net |
| Proteomics (LC-MS/MS) | Global protein expression profiles; identification of differentially expressed proteins. nih.gov | Identify cellular pathways affected by this compound; discover potential molecular targets and off-targets. nih.gov |
| Chemoproteomics | Direct identification of protein-drug interactions and binding targets. nih.gov | Pinpoint the direct molecular target(s) of this compound using a corresponding chemical probe. |
| Nuclear Magnetic Resonance (NMR) | High-resolution structural information; analysis of molecular interactions. pnu.ac.ir | Confirm the structure of new derivatives; study binding interactions with potential targets. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
